Lipophilicity Comparison vs. Non-Fluorinated Analog
The predicted LogP of 3‑cyclobutyl‑3,3‑difluoropropan‑1‑ol is 1.80 (Leyan database), which is marginally lower than the XLogP3 of 1.9 reported for the non‑fluorinated analog 3‑cyclobutylpropan‑1‑ol [1]. This indicates that the gem‑difluoro group does not increase overall lipophilicity; instead, it slightly reduces it, likely due to the electronegative fluorine atoms increasing polarity without adding significant hydrophobic surface area.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted LogP = 1.80 (Leyan computational model) |
| Comparator Or Baseline | 3-cyclobutylpropan-1-ol: XLogP3 = 1.9 (PubChem) |
| Quantified Difference | ΔLogP = –0.1 (target is slightly less lipophilic) |
| Conditions | Predicted values; experimental determination conditions not specified. |
Why This Matters
For procurement decisions, this data shows that the fluorinated building block does not introduce the lipophilicity penalty often associated with fluorine substitution, which is critical when optimizing logD for CNS or oral drug programs.
- [1] PubChem, 3-Cyclobutylpropan-1-ol, XLogP3 1.9, https://pubchem.ncbi.nlm.nih.gov/compound/18999713 (accessed 2026-04-28). View Source
